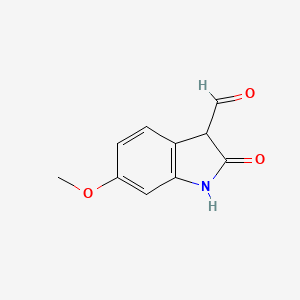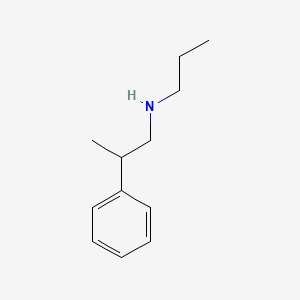
(2-Phenylpropyl)(propyl)amine
Descripción general
Descripción
“(2-Phenylpropyl)(propyl)amine” is a chemical compound with the molecular formula C12H19N . It is also known by other names such as 2-Phenyl-N-propyl-1-propanamine .
Synthesis Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported .Molecular Structure Analysis
The molecular structure of “(2-Phenylpropyl)(propyl)amine” consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass is 177.286 Da and the monoisotopic mass is 177.151749 Da .Aplicaciones Científicas De Investigación
Fragmentation Patterns in Mass Spectrometry : (3-Phenylpropyl) primary amines, a related compound to (2-Phenylpropyl)(propyl)amine, show significant molecular ion-minus-ammonia fragmentation, which is a key pattern in mass spectrometry. This fragmentation is less prominent in its lower and higher homologs like (2-phenethy1)- and (4-phenylbuty1)amine (Lightner et al., 1970).
Synthesis of Low-Density Lipoprotein Receptor Upregulator : A practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, involves using a related compound, 1-(3-Phenylpropyl)piperidin-4-amine. This compound is synthesized through alkylation and reduction processes, demonstrating its utility in medicinal chemistry (Ito et al., 2002).
Synthesis of Phenylpropyl Amides and Amines : 2-Substituted phenylpropyl amines and amides have been synthesized using dihydrocoumarins in parallel synthesis, showcasing the utility of phenylpropyl amines in generating diverse compound libraries (Bussolari et al., 1999).
Photodegradation of Amine Drugs : The photodegradation of amine drugs, including those structurally related to (2-Phenylpropyl)(propyl)amine, has been studied under simulated sunlight. This research is crucial in understanding the environmental fate of amine-based pharmaceuticals (Chen et al., 2009).
Catalysis in Organic Chemistry : Cp*(2)TiMe(2) has been found to be an effective catalyst for the intermolecular addition of n-alkyl- and benzylamines, including phenylpropylamine derivatives, to internal alkynes. This highlights the role of phenylpropylamines in catalytic organic reactions (Heutling & Doye, 2002).
Synthesis of Amine Derivatives for Cancer Therapy : Methyl- and ethyl(allyl)(3-phenylprop-2-ynyl)amines, which have potential in cancer therapy, can be synthesized using a method involving (prop-2-ynyl)amines, demonstrating the relevance of phenylpropylamines in therapeutic applications (Chukhajian et al., 2020).
Carbon Dioxide Adsorption : Functionalized adsorbents for CO2 separation using 3-(phenylamino)propyl ligands show the potential of phenylpropylamine derivatives in environmental applications, particularly in addressing climate change challenges (Zukal et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-phenyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKNXRKIYMMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpropyl)(propyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270280.png)

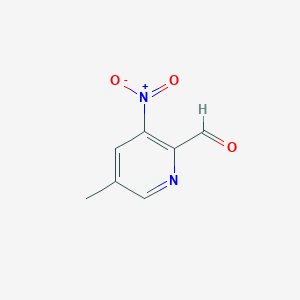
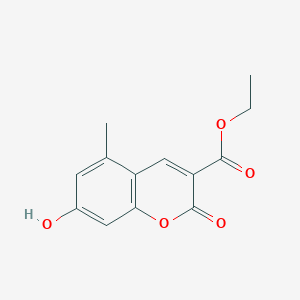
![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270311.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270318.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)

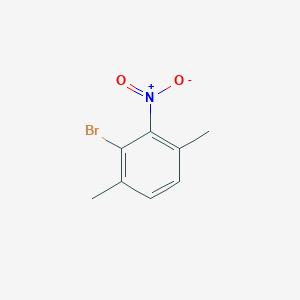
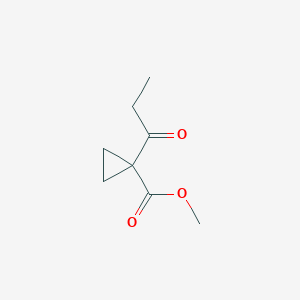
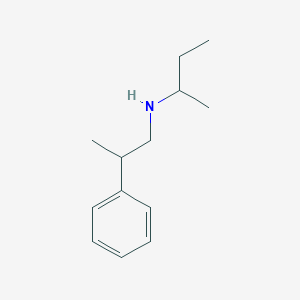
![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)
